

Application Notes: The Utility of 2-Bromopyridine in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 2-Bromopyridine

Cat. No.: B144113

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Introduction

2-Bromopyridine is a pivotal heterocyclic building block in the field of medicinal chemistry and pharmaceutical development. As a substituted aryl bromide, it serves as a versatile precursor for constructing complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).^{[1][2][3]} Its reactivity is primarily centered around palladium-catalyzed cross-coupling reactions, which enable the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.^{[2][4]} The bromine atom at the 2-position of the pyridine ring provides a reactive site for oxidative addition to palladium(0) catalysts, often under milder conditions than the corresponding chloro-analogue due to the lower carbon-bromine bond dissociation energy.^[4] This document provides detailed application notes and protocols for key synthetic transformations involving **2-bromopyridine** and its derivatives, highlighting its role in the synthesis of important pharmaceutical intermediates.

Key Synthetic Applications & Protocols

The primary utility of **2-bromopyridine** in pharmaceutical synthesis lies in its participation in cross-coupling reactions. The following sections detail the most common transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

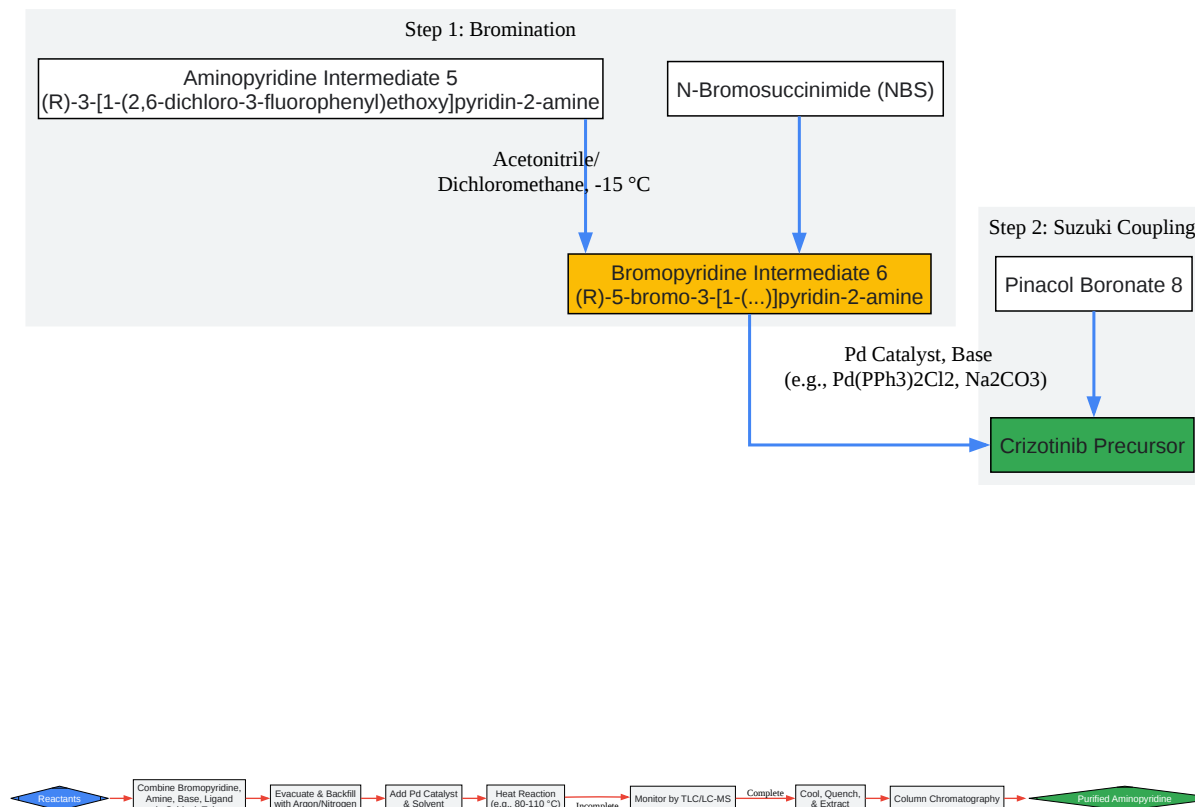
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl and heteroaryl-aryl structures, which are common motifs in drug molecules. **2-Bromopyridine** is an excellent substrate for this reaction, coupling with a wide range of boronic acids and esters.

Application Example: Synthesis of a Crizotinib Intermediate

Crizotinib (PF-02341066) is a potent c-Met/ALK inhibitor used in cancer therapy.[5][6] A key step in its synthesis involves the Suzuki coupling of a complex bromopyridine intermediate, (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, with a pyrazole-boronate ester.[5][7] The synthesis of this crucial bromopyridine intermediate itself demonstrates a vital application of regioselective bromination.[5]

Workflow for Synthesis and Coupling of a Crizotinib Intermediate



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